An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 3-[(Oxolan-2-ylmethoxy)methyl]aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-[(Oxolan-2-ylmethoxy)methyl]aniline. While experimental data for this specific molecule is limited in public literature, this document synthesizes information from structurally related compounds and foundational chemical principles to offer a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, providing insights into the potential of this and similar molecules.
Introduction: The Aniline and Tetrahydrofuran Moieties as Building Blocks
The aniline scaffold is a cornerstone in modern medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The unique electronic properties and synthetic versatility of substituted anilines have established their importance in the development of drugs for a multitude of diseases.[1] The amino group of aniline significantly influences the reactivity of the aromatic ring, making it highly susceptible to electrophilic substitution.[2]
The tetrahydrofuran (THF) ring is another privileged structure in drug discovery, often incorporated to enhance solubility and provide specific steric and electronic interactions with biological targets.[3][4] The combination of an aniline core with a tetrahydrofuran-containing substituent in 3-[(Oxolan-2-ylmethoxy)methyl]aniline presents a molecule with intriguing potential for novel chemical and biological activities.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₁H₁₅NO₂ | Based on its chemical structure.[5] |
| Molecular Weight | 193.24 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Aniline and many of its derivatives are liquids at room temperature.[6] |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethanol, ether, chloroform). | The aniline moiety imparts some hydrophobicity, while the ether and amino groups can participate in hydrogen bonding, suggesting some water solubility. Aniline itself is sparingly soluble in water.[6] |
| Boiling Point | Estimated > 200 °C | The presence of the relatively bulky (oxolan-2-ylmethoxy)methyl group would likely increase the boiling point compared to simpler anilines. |
| pKa (of the conjugate acid) | ~4.0 - 4.5 | The basicity of aniline is significantly reduced compared to aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring.[6] The ether substituent is not expected to drastically alter this. |
Proposed Synthesis Protocol
A plausible synthetic route to 3-[(Oxolan-2-ylmethoxy)methyl]aniline involves a nucleophilic substitution reaction. The following protocol is a proposed method based on standard organic chemistry transformations.
Two-Step Synthesis from 3-Aminobenzyl Alcohol
This approach utilizes a Williamson ether synthesis followed by a standard workup.
Step 1: Synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline
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Materials: 3-Aminobenzyl alcohol, Sodium hydride (NaH), 2-(Chloromethyl)tetrahydrofuran, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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To a stirred solution of 3-aminobenzyl alcohol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.1 eq) portion-wise.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
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Cool the mixture back to 0 °C and add a solution of 2-(chloromethyl)tetrahydrofuran (1.2 eq) in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-[(Oxolan-2-ylmethoxy)methyl]aniline.
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Causality Behind Experimental Choices:
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The use of a strong base like sodium hydride is necessary to deprotonate the benzylic alcohol, forming a nucleophilic alkoxide.
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Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride and the alkoxide intermediate.
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An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent reaction of the strong base with atmospheric moisture and carbon dioxide.
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The reaction is initially cooled to control the exothermic reaction of sodium hydride with the alcohol.
Visualizing the Synthesis Workflow
Caption: Proposed two-step synthesis of 3-[(Oxolan-2-ylmethoxy)methyl]aniline.
Spectroscopic Signature Analysis (Predicted)
While experimental spectra for the target molecule are not available, we can predict the key spectroscopic features based on the known spectra of its constituent moieties.
¹H NMR Spectroscopy
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Aromatic Protons (δ 6.5-7.2 ppm): The protons on the aniline ring will appear in this region, likely as a complex multiplet.
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Benzylic Protons (-CH₂-O-) (δ ~4.5 ppm): The two protons of the benzylic methylene group will likely appear as a singlet.
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THF Methylene Protons (-O-CH₂- and -CH-O-) (δ 3.5-4.0 ppm): The protons on the tetrahydrofuran ring adjacent to the oxygen atoms will be in this region.
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Other THF Methylene Protons (δ 1.8-2.2 ppm): The remaining protons on the tetrahydrofuran ring will appear further upfield.
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Amine Protons (-NH₂) (δ ~3.6 ppm): A broad singlet corresponding to the two amine protons. This peak may be exchangeable with D₂O.
¹³C NMR Spectroscopy
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Aromatic Carbons (δ 110-150 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the amino group will be the most shielded.
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Benzylic Carbon (-CH₂-O-) (δ ~70 ppm): The carbon of the benzylic methylene group.
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THF Carbons (δ 25-80 ppm): Four signals are expected for the carbons of the tetrahydrofuran ring.
Infrared (IR) Spectroscopy
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N-H Stretching (3300-3500 cm⁻¹): Two distinct bands in this region are characteristic of a primary amine.
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C-H Stretching (Aromatic and Aliphatic) (2850-3100 cm⁻¹): Stretching vibrations for the C-H bonds of the benzene ring and the aliphatic portions of the molecule.
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C-O Stretching (1050-1150 cm⁻¹): A strong band corresponding to the C-O-C ether linkage.
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C=C Stretching (Aromatic) (1450-1600 cm⁻¹): Vibrations of the aromatic ring.
Chemical Reactivity
The reactivity of 3-[(Oxolan-2-ylmethoxy)methyl]aniline is dictated by the interplay of the electron-donating amino group and the overall electronic nature of the (oxolan-2-ylmethoxy)methyl substituent.
Electrophilic Aromatic Substitution
The amino group is a strong activating and ortho-, para-directing group for electrophilic aromatic substitution.[2][7] Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur readily at the positions ortho and para to the amino group.
Sources
- 1. Medical Application Of Tetrahydrofuran(THF) - EME - News - Henan EME Technology Co.,Ltd [chinafuran.com]
- 2. allen.in [allen.in]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran (THF): Applications, Properties and Market Outlook - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. PubChemLite - 3-(oxolan-2-ylmethoxy)aniline (C11H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Aniline - Structure, Properties, Preparation, Reactions, Uses - GeeksforGeeks [geeksforgeeks.org]
- 7. chem.libretexts.org [chem.libretexts.org]
